

CAS number and molecular weight of 4-(2-Bromophenyl)oxazole

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Compound of Interest

Compound Name: 4-(2-Bromophenyl)oxazole

Cat. No.: B1591549

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An In-Depth Technical Guide to **4-(2-Bromophenyl)oxazole**: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of **4-(2-Bromophenyl)oxazole**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its fundamental chemical and physical properties, including its CAS number and molecular weight, and present a detailed, field-proven protocol for its synthesis. The guide further elucidates the standard methodologies for its spectroscopic characterization, explores its chemical reactivity with a focus on its utility as a synthetic building block, and discusses its potential applications in drug discovery. This document is intended for researchers, scientists, and professionals in drug development seeking a practical and in-depth understanding of this versatile molecule.

Chemical Identity and Core Properties

4-(2-Bromophenyl)oxazole is an aromatic heterocyclic compound featuring an oxazole ring substituted with a 2-bromophenyl group at the 4-position. The oxazole moiety is a five-membered ring containing one oxygen and one nitrogen atom.^[1] This structural arrangement makes it a valuable scaffold in the design of novel therapeutic agents due to the diverse non-covalent interactions it can form with biological targets like enzymes and receptors.^{[2][3]} The presence of the bromine atom on the phenyl ring provides a reactive handle for further chemical modification, most commonly through metal-catalyzed cross-coupling reactions.

The key quantitative and identifying data for **4-(2-Bromophenyl)oxazole** are summarized in the table below.

Property	Value	Source
IUPAC Name	4-(2-bromophenyl)-1,3-oxazole	[3]
CAS Number	850349-06-3	[3]
Molecular Formula	C ₉ H ₆ BrNO	[3]
Molecular Weight	224.06 g/mol	[3]
Boiling Point	300.3°C at 760 mmHg	[3]
Storage Conditions	Store at 2-8°C	[3]

Synthesis of 4-(2-Bromophenyl)oxazole

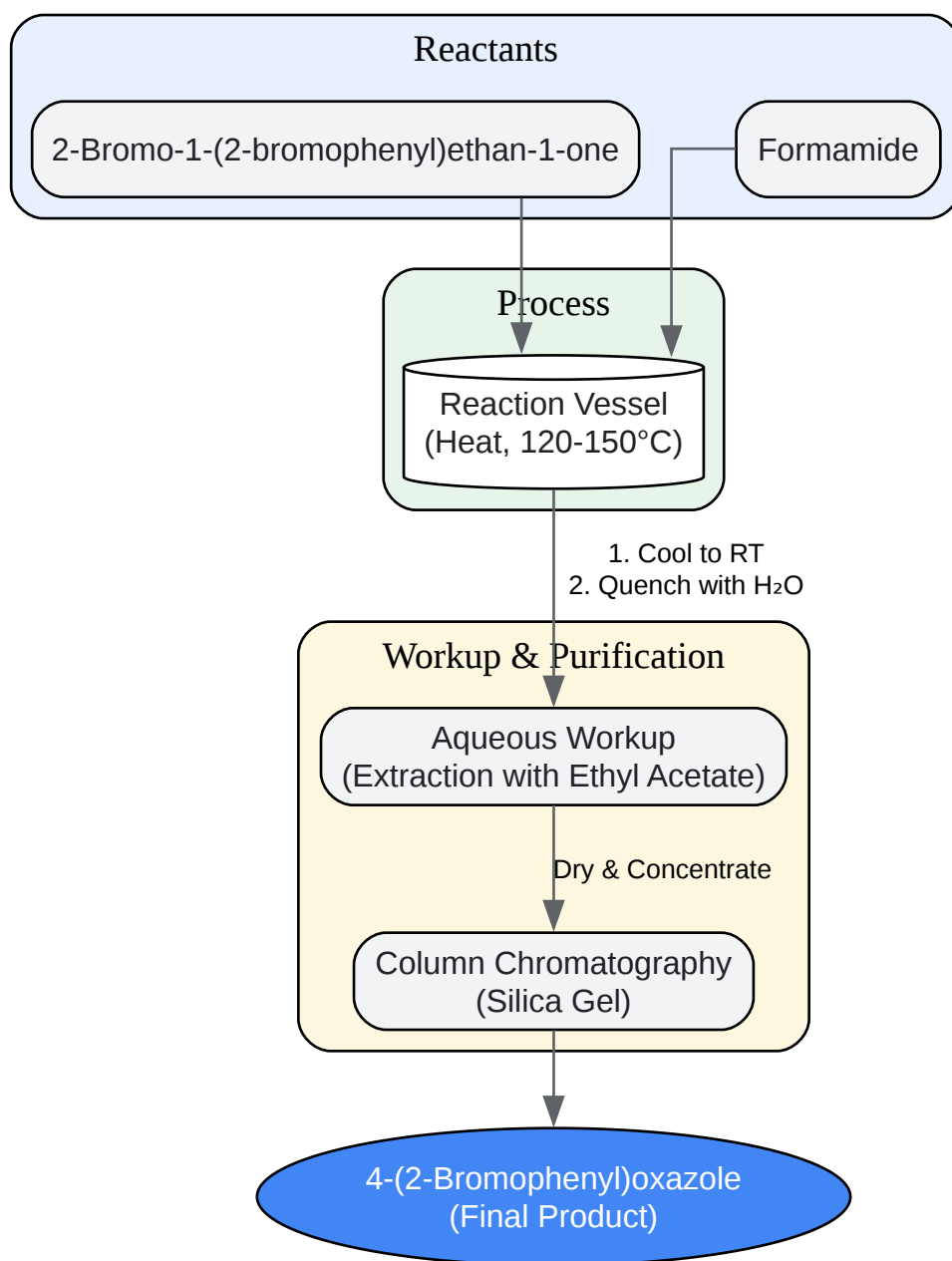
The synthesis of substituted oxazoles can be achieved through various classical methods, such as the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones.[1] A common and effective approach for preparing 4-aryloxazoles involves the reaction of an α -haloketone with a source of formamide.

The following protocol describes a representative synthesis of **4-(2-Bromophenyl)oxazole** from 2-bromo-1-(2-bromophenyl)ethan-1-one.

Causality and Experimental Rationale

The core of this synthesis is the Hantzsch-type reaction mechanism. 2-Bromo-1-(2-bromophenyl)ethan-1-one serves as the α -haloketone, providing the C4 and C5 atoms of the oxazole ring. Formamide acts as the source for the remaining ring atoms: the nitrogen atom, the C2 atom, and its associated hydrogen. The reaction proceeds via initial N-alkylation of formamide by the α -haloketone, followed by cyclization and subsequent dehydration to yield the aromatic oxazole ring. The choice of a high-boiling solvent like N,N-Dimethylformamide (DMF) or conducting the reaction neat at elevated temperatures facilitates the dehydration step, driving the reaction to completion.

Experimental Workflow Diagram



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Caption: Workflow for the synthesis of **4-(2-Bromophenyl)oxazole**.

Step-by-Step Protocol

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-1-(2-bromophenyl)ethan-1-one (1.0 eq) with an excess of formamide (10-20 eq).

- **Heating:** Heat the reaction mixture to 120-150°C and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water, which will cause the crude product to precipitate.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers contain the desired product.
- **Washing:** Combine the organic layers and wash sequentially with water and brine to remove residual formamide and salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure **4-(2-Bromophenyl)oxazole**.

Spectroscopic Characterization

Structural confirmation of the synthesized **4-(2-Bromophenyl)oxazole** is achieved through a combination of standard spectroscopic techniques. While specific spectra depend on the exact acquisition conditions, the expected data are as follows:

- **^1H NMR (Proton Nuclear Magnetic Resonance):** The spectrum should reveal two distinct singlets or doublets in the downfield region (typically δ 7.5-8.5 ppm) corresponding to the two protons on the oxazole ring (at C2 and C5). The four protons of the bromophenyl group will appear as a complex multiplet pattern in the aromatic region (typically δ 7.2-7.8 ppm).
- **^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance):** The spectrum will show nine distinct carbon signals. The signals for the oxazole ring carbons (C2, C4, C5) will be in the approximate range of δ 120-155 ppm. The six signals for the bromophenyl ring will also appear in the aromatic region, with the carbon atom bonded to bromine (C-Br) being characteristically shifted.

- IR (Infrared Spectroscopy): The IR spectrum provides information on functional groups. Key vibrational bands for oxazoles include C=N stretching (around 1650-1550 cm^{-1}) and C-O-C stretching (around 1150-1020 cm^{-1}). Aromatic C-H and C=C stretching bands will also be present.
- MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (^{19}Br and ^{81}Br in an approximate 1:1 ratio) will be visible for the molecular ion peak (M^+ and $\text{M}+2^+$), providing strong evidence for the presence of a single bromine atom in the molecule.

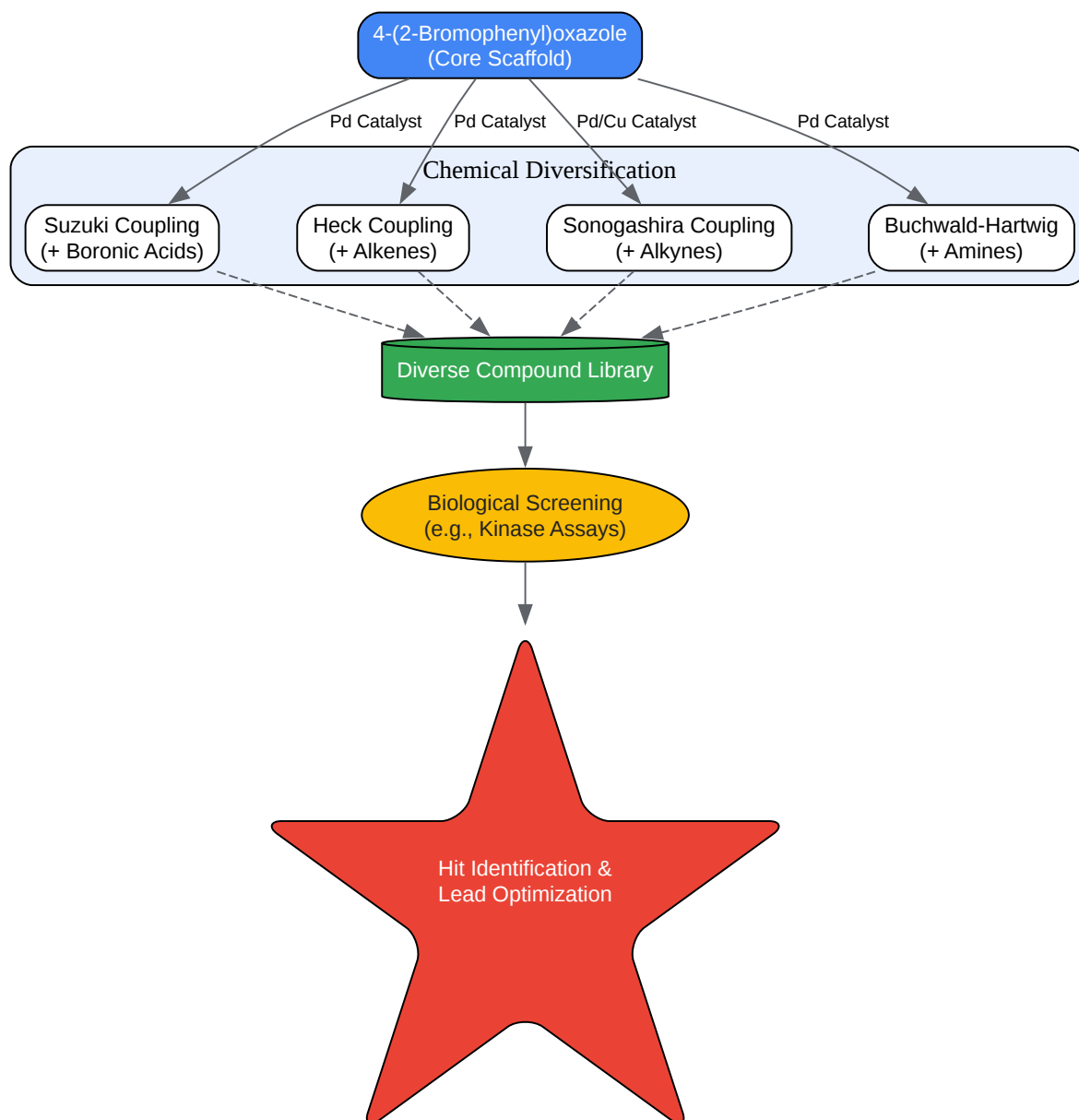
Reactivity and Applications in Drug Development

The chemical reactivity of **4-(2-Bromophenyl)oxazole** is dominated by the properties of its two core moieties: the oxazole ring and the bromophenyl group.

- Oxazole Ring Reactivity: The oxazole ring is generally stable but can undergo certain reactions. The C2 position is susceptible to deprotonation by strong bases, allowing for further functionalization.^[1] The ring itself can participate as a diene in Diels-Alder reactions.^[1]
- Bromophenyl Group Reactivity: The C-Br bond is the most versatile functional group for synthetic transformations. It serves as an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows for the strategic introduction of diverse aryl, alkyl, or alkynyl groups, making **4-(2-Bromophenyl)oxazole** a powerful building block for creating large libraries of structurally diverse compounds for biological screening.

Application as a Core Scaffold

In drug discovery, a "scaffold" is a core chemical structure upon which various functional groups are appended to explore the chemical space and optimize interactions with a biological target. **4-(2-Bromophenyl)oxazole** is an ideal scaffold for this purpose. The oxazole core provides a rigid, planar structure with defined hydrogen bonding capabilities, while the reactive bromine site allows for systematic modification. This approach is central to modern medicinal chemistry for developing lead compounds.



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Caption: Role of **4-(2-Bromophenyl)oxazole** as a scaffold in drug discovery.

Safety and Handling

As with all laboratory chemicals, **4-(2-Bromophenyl)oxazole** should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

4-(2-Bromophenyl)oxazole is a synthetically accessible and highly versatile heterocyclic compound. Its defined chemical properties, coupled with the strategic placement of a reactive bromine atom, establish it as a valuable scaffold for the synthesis of complex molecules. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a foundational building block for the generation of compound libraries aimed at discovering novel therapeutic agents. A thorough understanding of its synthesis, characterization, and reactivity is therefore essential for researchers leveraging this molecule in their scientific endeavors.

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